molecular formula C10H7ClN2O B1348628 2-Chloroquinoline-4-carboxamide CAS No. 4295-16-3

2-Chloroquinoline-4-carboxamide

Cat. No. B1348628
CAS RN: 4295-16-3
M. Wt: 206.63 g/mol
InChI Key: IZZFJWCMEHEJOJ-UHFFFAOYSA-N
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Description

The compound 2-Chloroquinoline-4-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2-Chloroquinoline-4-carboxamide, they do provide insights into similar compounds and their biological activities, synthesis, and molecular properties. These papers explore the structure-activity relationships, synthesis methods, and potential pharmacological applications of various chloroquinoline carboxamide derivatives.

Synthesis Analysis

The synthesis of chloroquinoline carboxamides can be achieved through various methods. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of a catalytic amount of pyrrolidine, yielding good to excellent yields . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of the respective aldehyde followed by coupling with different amines . These methods highlight the versatility and adaptability of synthetic approaches for chloroquinoline carboxamides.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of chloroquinoline derivatives have been studied using density functional theory (DFT). For example, 2-chloroquinoline-3-carboxaldehyde was analyzed using B3LYP with the 6-311++G(d,p) basis set, which produced optimized molecular structures and vibrational assignments . Similarly, the molecular geometry and vibrational frequency assignments for 2-Chloroquinoline-3-carboxamide were determined using the same theoretical approach . These studies provide a detailed understanding of the molecular structure and dynamics of chloroquinoline derivatives.

Chemical Reactions Analysis

The chemical reactivity of chloroquinoline derivatives can be assessed using various computational methods. Fukui functions were used to determine the chemical reactivity of 2-chloroquinoline-3-carboxaldehyde . The NBO analysis was employed to study the charge delocalization and hyperconjugative interactions, which are crucial for understanding the chemical behavior of these molecules . These analyses are essential for predicting the reactivity and potential chemical transformations of chloroquinoline carboxamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives, such as their nonlinear optical (NLO) behavior, thermodynamic properties, and molecular electrostatic potential (MEP), have been calculated to understand their characteristics better. For instance, the NLO properties of 2-chloroquinoline-3-carboxaldehyde were investigated, and the molecule was found to exhibit potential NLO behavior . The MEP and HOMO-LUMO analyses provide insights into the electronic properties and potential biological functions of these compounds .

Scientific Research Applications

Quantum Mechanical and Molecular Docking Studies

2-Chloroquinoline-4-carboxamide has been characterized through vibrational spectra analysis and molecular docking studies. These studies have involved quantum mechanical methods, such as density functional theory, and have delved into molecular properties like HOMO-LUMO band gap energies, hyperconjugative interaction energy, and molecular electrostatic potential. This compound has shown relevance in anti-malarial and antagonist activity through molecular docking with specific proteins, indicating its potential in pharmaceutical research (Saral et al., 2020).

Synthesis and Antibacterial Activity

Research has focused on the synthesis of novel quinoline carboxamide derivatives, including 2-chloroquinoline-4-carboxamides, for potential antibacterial applications. These compounds have been tested against microorganisms like Escherichia coli and Staphylococcus aureus, demonstrating their active role in combating bacterial infections (Shivaraj et al., 2013).

Antitumor Properties

Studies have explored the antitumor properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, a class of compounds related to 2-chloroquinoline-4-carboxamide. Their cytotoxic activities against human bladder carcinoma cells have been evaluated, showing significant effects on cell viability, cell cycle arrest mechanisms, and apoptosis induction (Sonego et al., 2019).

Antimycobacterial Activity

Research on 2-chloroquinoline-4-carboxamide derivatives has also included the development of novel compounds as potential inhibitors of Mycobacterium tuberculosis. This exploration into antimycobacterial activity is indicative of the compound's potential in treating tuberculosis and related bacterial infections (Marvadi et al., 2020).

Synthesis of Novel Derivatives

Ongoing research includes the synthesis of various derivatives of 2-chloroquinoline-4-carboxamide, exploring their chemical properties and potential applications in various fields, particularly in medicinal chemistry. This includes the investigation of their structures, synthesis methods, and potential biological activities (Desai et al., 2012).

Future Directions

The future directions for research on 2-Chloroquinoline-4-carboxamide could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of quinoline derivatives, there is potential for the development of new drugs based on these compounds .

properties

IUPAC Name

2-chloroquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZFJWCMEHEJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350687
Record name 2-chloroquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-4-carboxamide

CAS RN

4295-16-3
Record name 2-chloroquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoline-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Aksenov, AV Aksenov, NK Kirilov… - Organic & …, 2020 - pubs.rsc.org
… Product 1j was obtained according to the literature method by refluxing the mixture of 2-chloroquinoline-4-carboxamide (826.5 mg, 4.00 mmol) and hydrazine hydrate (88% solution in …
Number of citations: 14 pubs.rsc.org

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